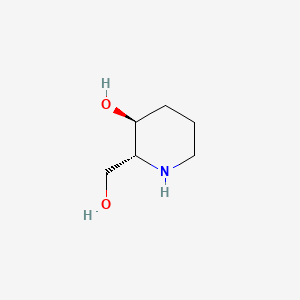
N-(5-(2-Fluoro-5-(trifluoromethyl)phenyl)thiazol-2-YL)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(2-Fluoro-5-(trifluoromethyl)phenyl)thiazol-2-YL)-4-methylbenzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a fluoro and trifluoromethyl group attached to the phenyl ring, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-aminothiazole with 2-fluoro-5-(trifluoromethyl)benzoyl chloride under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(5-(2-Fluoro-5-(trifluoromethyl)phenyl)thiazol-2-YL)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while nucleophilic substitution can lead to the formation of various substituted derivatives.
科学的研究の応用
N-(5-(2-Fluoro-5-(trifluoromethyl)phenyl)thiazol-2-YL)-4-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of N-(5-(2-Fluoro-5-(trifluoromethyl)phenyl)thiazol-2-YL)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
Similar Compounds
Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.
Dasatinib: Another thiazole-containing compound with anticancer properties.
Epothilone: A thiazole derivative used in cancer treatment.
Uniqueness
N-(5-(2-Fluoro-5-(trifluoromethyl)phenyl)thiazol-2-YL)-4-methylbenzamide is unique due to the presence of both fluoro and trifluoromethyl groups, which enhance its chemical stability and biological activity. These groups also contribute to its distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C18H12F4N2OS |
|---|---|
分子量 |
380.4 g/mol |
IUPAC名 |
N-[5-[2-fluoro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C18H12F4N2OS/c1-10-2-4-11(5-3-10)16(25)24-17-23-9-15(26-17)13-8-12(18(20,21)22)6-7-14(13)19/h2-9H,1H3,(H,23,24,25) |
InChIキー |
PJSSDPOIINIBFT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)C3=C(C=CC(=C3)C(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-amino-N-(2-methoxyphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11780232.png)
![1-(6-Methoxybenzo[D]oxazol-2-YL)ethanone](/img/structure/B11780240.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11780250.png)
![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-4-carboxylic acid](/img/structure/B11780254.png)
![2-(3-Fluorophenyl)-5-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11780259.png)
![2-(Chlorodifluoromethyl)benzo[d]thiazole](/img/structure/B11780263.png)

![3-Bromo-4-isopropylisothiazolo[5,4-b]pyridine](/img/structure/B11780274.png)


